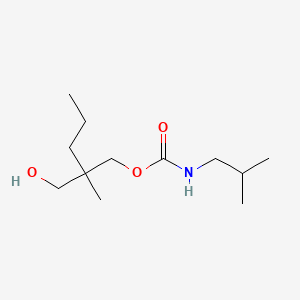
2-Methyl-2-propyl-1,3-propanediol isobutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-2-propyl-1,3-propanediol isobutylcarbamate can be achieved through several methods:
Aldol Addition Followed by Hydrogenation: This salt-free procedure involves the aldol addition of formaldehyde to a suitable precursor, followed by hydrogenation to yield the desired product.
Hydroxymethylation and Cannizzaro-Type Disproportionation: This classical method involves the hydroxymethylation of a precursor with formaldehyde, followed by a Cannizzaro-type disproportionation reaction.
Industrial production methods typically involve these synthetic routes, optimized for large-scale manufacturing to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-2-propyl-1,3-propanediol isobutylcarbamate undergoes various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
2-Methyl-2-propyl-1,3-propanediol isobutylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol isobutylcarbamate involves its interaction with the central nervous system. It acts as a muscle relaxant by producing reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . The compound’s sedative effects are attributed to its ability to modulate neurotransmitter activity in the brain, leading to reduced neuronal excitability .
Comparison with Similar Compounds
2-Methyl-2-propyl-1,3-propanediol isobutylcarbamate can be compared with other similar compounds:
Meprobamate: Known for its anxiolytic properties, meprobamate is a dicarbamate derivative of 2-Methyl-2-propyl-1,3-propanediol.
Carisoprodol: This compound possesses strong centrally-acting muscle relaxant activity and is also a dicarbamate derivative.
1,3-Butanediol and 1,4-Butanediol: These compounds are structurally similar alkanediols but do not possess the same pharmacological properties.
The uniqueness of this compound lies in its specific sedative and muscle relaxant effects, making it a valuable compound in both pharmaceutical and industrial applications.
Properties
CAS No. |
25384-33-2 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-6-12(4,8-14)9-16-11(15)13-7-10(2)3/h10,14H,5-9H2,1-4H3,(H,13,15) |
InChI Key |
WBEZOZLFWDHDKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)COC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


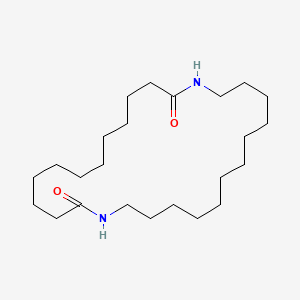
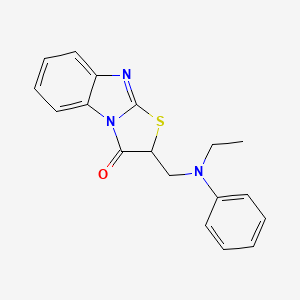

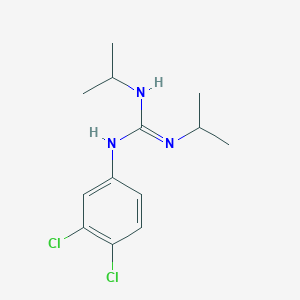

![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
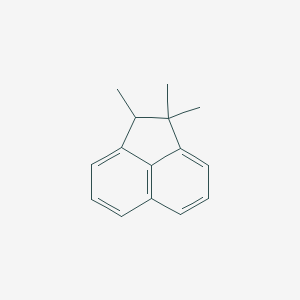
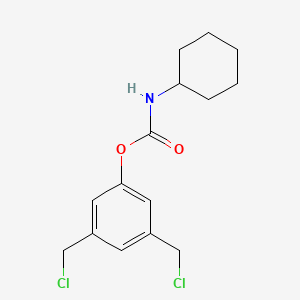


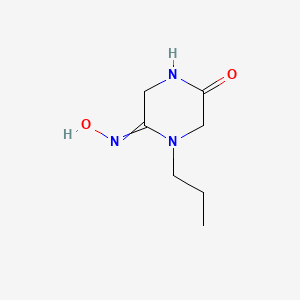
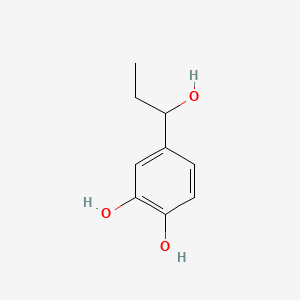
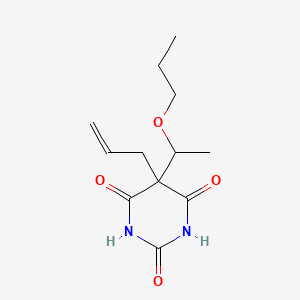
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
